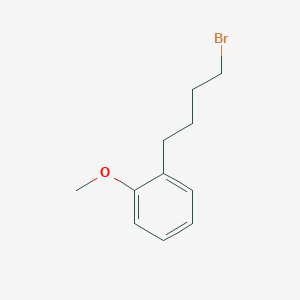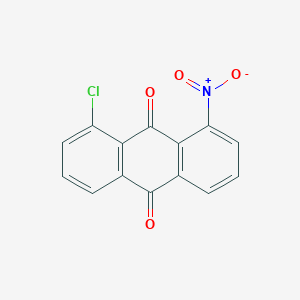
5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YLHYDROSULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is efficient and yields the desired thiadiazole derivative in good quantities. Another approach involves the reaction of hydrazonoyl halides with thiosemicarbazides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Thienyl)-1,2,4-triazoles
- 5-(2-Thienyl)-1,3,4-oxadiazoles
- 2,5-Di(2-thienyl)pyrroles
Uniqueness
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is unique due to its specific combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H4N2S3 |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
5-thiophen-2-yl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H4N2S3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) |
Clave InChI |
OPZYRKWLFVOZTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-Hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione](/img/structure/B8787364.png)




![3-[(4-Chlorophenyl)sulfonyl]pyrrolidine](/img/structure/B8787407.png)

![2-chloro-6-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B8787415.png)


